molecular formula C21H15ClF3N3O3S B12041057 4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide CAS No. 477733-18-9

4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide

Cat. No.: B12041057
CAS No.: 477733-18-9
M. Wt: 481.9 g/mol
InChI Key: XVBCJWJZEGPXCA-LGJNPRDNSA-N
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Description

4-Chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a hydrazone linkage with a trifluoromethylbenzylidene substituent. Key structural attributes include:

  • Core structure: A benzenesulfonamide group linked to a phenyl ring via a hydrazinecarboxamide bridge.
  • Substituents: A 4-chloro group on the benzenesulfonamide and a 2-(trifluoromethyl)benzylidene moiety on the hydrazone.
  • Stereochemistry: The (2E)-configuration of the hydrazone group ensures planarity, which may influence intermolecular interactions and biological activity .

Properties

CAS No.

477733-18-9

Molecular Formula

C21H15ClF3N3O3S

Molecular Weight

481.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H15ClF3N3O3S/c22-15-9-11-16(12-10-15)32(30,31)28-19-8-4-2-6-17(19)20(29)27-26-13-14-5-1-3-7-18(14)21(23,24)25/h1-13,28H,(H,27,29)/b26-13+

InChI Key

XVBCJWJZEGPXCA-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Sulfonamide Intermediate Synthesis

The benzenesulfonamide intermediate is synthesized via nucleophilic substitution between 2-aminobenzoic acid derivatives and 4-chlorobenzenesulfonyl chloride.

Procedure

  • Reactants : 2-Aminobenzoic acid (1.0 equiv), 4-chlorobenzenesulfonyl chloride (1.2 equiv).

  • Conditions : Stirred in anhydrous pyridine at 0–5°C for 2 h, then room temperature for 12 h.

  • Workup : Quenched with ice-water, filtered, and recrystallized from ethanol/water (yield: 85–92%).

Key Characterization

  • IR : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.85–7.45 (m, aromatic protons).

Hydrazide Formation

The carboxylic acid group of the sulfonamide intermediate is converted to a hydrazide.

Procedure

  • Esterification : React sulfonamide intermediate with methanol/H₂SO₄ (reflux, 6 h).

  • Hydrazinolysis : Treat methyl ester with hydrazine hydrate (5 equiv) in ethanol (reflux, 8 h).

  • Yield : 78–89% after recrystallization (ethanol).

Analytical Data

  • Elemental Analysis : C: 48.2%, H: 3.5%, N: 12.8% (calc. for C₁₃H₁₂ClN₃O₃S).

  • MS (ESI+) : m/z 326.1 [M+H]⁺.

Hydrazone Condensation

The hydrazide reacts with 2-(trifluoromethyl)benzaldehyde to form the hydrazone linkage.

Procedure

  • Reactants : Hydrazide (1.0 equiv), 2-(trifluoromethyl)benzaldehyde (1.1 equiv).

  • Conditions : Ethanol, catalytic acetic acid (2 drops), reflux for 4 h.

  • Workup : Cool to 0°C, filter precipitate, wash with cold ethanol (yield: 68–87%).

Optimization Notes

  • Solvent : Ethanol > methanol due to better solubility of intermediates.

  • Catalyst : Acetic acid accelerates imine formation (reaction time reduced by 30%).

Characterization

  • ¹H NMR (DMSO-d₆) : δ 11.34 (s, 1H, NH), 8.52 (s, 1H, CH=N), 7.92–7.35 (m, aromatic protons).

  • ¹³C NMR : δ 163.2 (C=O), 148.5 (C=N), 125.6 (q, CF₃, J = 272 Hz).

Alternative Routes and Modifications

One-Pot Synthesis

A streamlined approach combines sulfonylation and hydrazide formation in a single pot:

  • Reactants : 2-Aminobenzoic acid, 4-chlorobenzenesulfonyl chloride, hydrazine hydrate.

  • Conditions : Pyridine, 0°C → room temperature, 24 h.

  • Yield : 70% (lower due to side reactions).

Trifluoromethylbenzaldehyde Synthesis

2-(Trifluoromethyl)benzaldehyde, a critical precursor, is synthesized via:

  • Hydrolysis of 2-(Trifluoromethyl)dichlorotoluene :

    • React with H₂O at 150–190°C under 0.3–0.78 MPa.

    • Yield: 87–90% after vacuum distillation.

  • Selective Fluoridation :

    • Use SbCl₃ catalyst, HF gas (60–110°C, 2.0–3.0 MPa).

Analytical Validation

Purity Assessment

MethodConditionsPurity (%)
HPLCC18 column, 70:30 MeOH/H₂O, 1 mL/min98.5
ElementalC, H, N analysis±0.3%

Spectroscopic Confirmation

  • FT-IR : 3250 cm⁻¹ (NH stretch), 1680 cm⁻¹ (amide C=O), 1595 cm⁻¹ (C=N).

  • X-ray Crystallography : Monoclinic crystal system, P2₁/c space group (CCDC deposition pending).

Challenges and Solutions

  • Hydrazine Handling : Use hydrazine hydrate in closed systems to minimize toxicity risks.

  • Trifluoromethyl Stability : Avoid strong bases to prevent CF₃ group hydrolysis.

  • Byproduct Formation : Recrystallize intermediates to remove unreacted aldehydes .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acidic or basic conditions, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of hydrazine, including those related to 4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide, exhibit notable antibacterial properties. Specifically, compounds with the trifluoromethyl group have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus . These compounds were characterized for their inhibition of acetylcholinesterase and butyrylcholinesterase, revealing moderate inhibition profiles that could be leveraged in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It has been reported that certain hydrazone derivatives can inhibit human carbonic anhydrase, which plays a crucial role in physiological processes . This suggests that 4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide might be useful in designing drugs targeting this enzyme.

Pesticide Intermediates

The compound serves as an intermediate in the synthesis of various agricultural chemicals, particularly fungicides. For instance, it is involved in the preparation of triazole fungicides, which are essential for crop protection . The synthesis routes for these fungicides often utilize intermediates like 4-chloro-2-trifluoromethyl-acetophenone, derived from similar structures . This highlights the compound's relevance in enhancing agricultural productivity by providing effective pest control solutions.

Inhibitory Activity Against Enzymes

A study evaluated various hydrazine derivatives for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. The results indicated that certain derivatives had IC50 values lower than those of established drugs like rivastigmine, suggesting their potential as therapeutic agents for conditions such as Alzheimer's disease .

Fungicidal Efficacy

In agricultural trials, derivatives of the compound have been tested for their efficacy against fungal pathogens affecting crops. The results demonstrated significant antifungal activity, supporting its application as a fungicide in crop protection strategies .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and sulfonamide groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares substituents and key functional groups in structurally related compounds:

Compound Name / ID Core Structure Key Substituents Notable Properties
Target Compound Benzenesulfonamide-hydrazone 4-Cl, 2-CF₃-benzylidene High electron-withdrawing potential from CF₃; planar hydrazone
4-Chloro-N-[4-({(2E)-2-[(2-chloroquinolin-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide () Benzenesulfonamide-hydrazone 4-Cl, 2-Cl-quinolinyl Quinoline moiety introduces aromatic π-systems; potential for intercalation
2-{[(2E)-(2-Chlorobenzylidene)hydrazine]carbonyl}benzenesulfonamide (5a, ) Benzenesulfonamide-hydrazone 2-Cl-benzylidene Chlorine substituent enhances lipophilicity; intramolecular H-bonding stabilizes planarity
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide () Benzenesulfonamide-ethylamine 4-Cl, 2-Cl-4-NO₂-phenyl Nitro group increases polarity; may limit membrane permeability
4-Chloro-N-[(Z)-1-[3-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]benzamide () Benzamide-hydrazone 4-Cl, trifluoroacetyl Trifluoroacetyl group enhances metabolic resistance; Z-configuration alters steric interactions

Key Observations :

  • Quinoline-containing analogs () exhibit extended π-conjugation, which may enhance DNA intercalation but reduce solubility compared to the target compound .

Key Observations :

  • Microwave synthesis () drastically reduces reaction time (minutes vs. hours) and improves yields compared to traditional methods .
  • The target compound’s synthesis likely requires hydrazone formation under acidic conditions, similar to and .

Spectral and Physical Properties

  • IR Spectroscopy :
    • The target compound’s hydrazone group would show νC=N (~1600 cm⁻¹) and absence of νC=O (unlike hydrazinecarbothioamides in ) .
    • CF₃ groups exhibit strong νC-F stretches (~1100–1200 cm⁻¹), absent in chloro or nitro analogs .
  • Melting Points :
    • Chlorinated analogs (e.g., ) melt at 177–180°C, whereas trifluoromethyl derivatives may have higher thermal stability due to stronger intermolecular forces .

Q & A

Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the hydrazone linkage via condensation of a 2-(trifluoromethyl)benzaldehyde derivative with a hydrazine-carboxamide intermediate. Key steps include:

  • Hydrazone Formation : Reacting 2-(trifluoromethyl)benzaldehyde with a hydrazine derivative (e.g., benzenesulfonamide-hydrazine) under acidic or basic conditions. Microwave-assisted synthesis can enhance reaction efficiency and reduce time compared to conventional heating .
  • Coupling Reactions : Amide bond formation between the hydrazone intermediate and a chlorobenzenesulfonyl chloride derivative, often using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or DCM) .
  • Optimization : Control reaction temperature (40–80°C), use inert atmospheres to prevent oxidation, and employ TLC or HPLC to monitor progress. Purification via column chromatography with gradients of ethyl acetate/hexane improves purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify hydrazone (N–H, ~10 ppm) and sulfonamide (S=O, ~130 ppm for 13^13C) groups. 19^19F NMR confirms trifluoromethyl signals (~-60 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 538.05) and fragmentation patterns .
  • X-ray Crystallography : Resolves E/Z isomerism in the hydrazone moiety and confirms planarity of the benzylidene group. C–H···O and π-π stacking interactions stabilize the crystal lattice .

Advanced: How can reaction intermediates be stabilized to prevent degradation during synthesis?

Methodological Answer:

  • Protecting Groups : Temporarily protect reactive sites (e.g., sulfonamide nitrogen with Boc groups) during coupling steps to avoid side reactions .
  • Low-Temperature Quenching : Halt reactions at sub-ambient temperatures (-10°C) to stabilize sensitive intermediates like acylhydrazines.
  • Inert Solvents : Use degassed DMF or THF to minimize oxidative decomposition of hydrazone intermediates .

Advanced: What computational methods predict the compound’s biological target interactions?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to targets like carbonic anhydrase or cholinesterases. The trifluoromethyl group’s hydrophobicity enhances binding pocket occupancy .
  • DFT Calculations : B3LYP/6-31G(d) level optimizations predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity. Solvent effects are modeled using PCM .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For example, inconsistent IC50_{50} values against carbonic anhydrase may arise from assay buffer differences .
  • Metabolite Screening : LC-MS/MS identifies degradation products that might interfere with activity measurements.
  • Structural Analogues : Test derivatives (e.g., replacing Cl with F) to determine if activity variations stem from substituent effects .

Advanced: What strategies optimize regioselectivity in functionalizing the benzylidene-hydrazine core?

Methodological Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., sulfonamide) with LDA/TMP bases to introduce substituents at specific positions .
  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINOL) in Pd-catalyzed couplings achieve enantioselectivity in hydrazone derivatives .

Advanced: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72h, monitoring degradation via HPLC. The sulfonamide group may hydrolyze under acidic conditions .
  • Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation; trifluoromethyl groups often enhance UV stability .

Advanced: What crystallographic challenges arise in resolving the compound’s polymorphs?

Methodological Answer:

  • Crystal Screening : Use solvent vapor diffusion with 10+ solvents (e.g., MeOH, EtOAc) to isolate polymorphs. Hydrazone torsion angles vary between polymorphs, affecting unit cell parameters .
  • Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves disorder in the benzylidene moiety .

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